3-(2-bromopropanoylamino)-4-methoxy-N-(3,4,5-trimethoxyphenyl)benzamide
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Overview
Description
IMB-26 is a small molecule compound known for its inhibitory effects on the replication of human immunodeficiency virus type 1 (HIV-1). It specifically stabilizes the host protein APOBEC3G, preventing its degradation by the viral protein Vif. This stabilization leads to a reduction in HIV-1 replication and infectivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IMB-26 involves multiple steps, starting from commercially available substrates. The key steps include the formation of the core structure followed by functional group modifications to achieve the desired biological activity. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of IMB-26 follows a similar synthetic route but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
IMB-26 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of IMB-26 may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
IMB-26 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its role in stabilizing APOBEC3G and its potential to inhibit HIV-1 replication.
Medicine: Explored as a potential therapeutic agent for treating HIV-1 infections.
Mechanism of Action
IMB-26 exerts its effects by binding directly to the APOBEC3G protein, thereby preventing its interaction with the HIV-1 Vif protein. This inhibition protects APOBEC3G from Vif-mediated degradation, allowing it to exert its antiviral activity by inducing hypermutation in the viral genome. The molecular targets involved include the binding interface between APOBEC3G and Vif, as well as the ubiquitin-proteasome pathway responsible for protein degradation .
Comparison with Similar Compounds
Similar Compounds
IMB-35: Another small molecule inhibitor that stabilizes APOBEC3G and inhibits HIV-1 replication.
IMB-301: A compound that binds to APOBEC3G and disrupts its interaction with Vif, similar to IMB-26.
Uniqueness
IMB-26 is unique in its high specificity for APOBEC3G and its ability to significantly reduce HIV-1 infectivity without affecting cells lacking APOBEC3G. This specificity makes it a promising lead compound for the development of targeted antiviral therapies .
Properties
Molecular Formula |
C20H23BrN2O6 |
---|---|
Molecular Weight |
467.3 g/mol |
IUPAC Name |
3-(2-bromopropanoylamino)-4-methoxy-N-(3,4,5-trimethoxyphenyl)benzamide |
InChI |
InChI=1S/C20H23BrN2O6/c1-11(21)19(24)23-14-8-12(6-7-15(14)26-2)20(25)22-13-9-16(27-3)18(29-5)17(10-13)28-4/h6-11H,1-5H3,(H,22,25)(H,23,24) |
InChI Key |
FMSAPLQSZMFMOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)C(=O)NC2=CC(=C(C(=C2)OC)OC)OC)OC)Br |
Origin of Product |
United States |
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